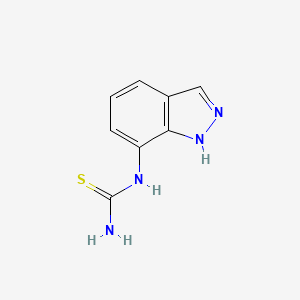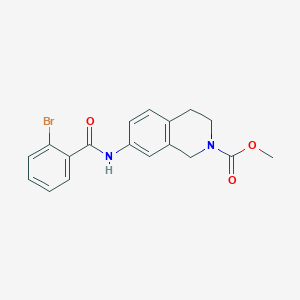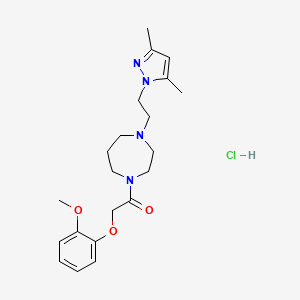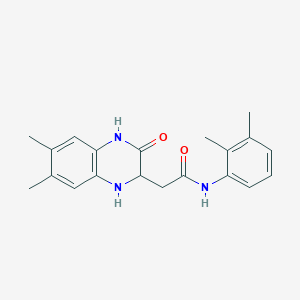
N-(1H-indazol-7-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indazol-7-yl)thiourea (NITU) is an organic compound with a wide range of applications in scientific research and laboratory experiments. NITU belongs to the class of small molecules called thioureas, which are derivatives of thiocarbamates and possess sulfur-containing functional groups. NITU has a unique structure, with a nitrogen atom and an indazole ring connected by a thiourea bridge. This structural feature gives NITU a variety of properties that make it useful for a range of applications.
Mecanismo De Acción
The mechanism of action of N-(1H-indazol-7-yl)thiourea is not fully understood, but it is believed to involve the formation of a covalent bond between the nitrogen atom and the indazole ring. This covalent bond is thought to be responsible for the inhibition of enzyme activity and the modulation of gene expression. Additionally, N-(1H-indazol-7-yl)thiourea is believed to interact with a variety of cellular components, including proteins and nucleic acids, which may be involved in its biological activity.
Biochemical and Physiological Effects
N-(1H-indazol-7-yl)thiourea has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and proteases. Additionally, N-(1H-indazol-7-yl)thiourea has been shown to modulate gene expression, alter cell morphology, and induce apoptosis in cells. N-(1H-indazol-7-yl)thiourea has also been shown to possess anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(1H-indazol-7-yl)thiourea in laboratory experiments is its relative ease of synthesis and its wide range of applications. Additionally, N-(1H-indazol-7-yl)thiourea is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using N-(1H-indazol-7-yl)thiourea in laboratory experiments is its relatively low solubility in aqueous solutions, which can limit its use in certain applications.
Direcciones Futuras
N-(1H-indazol-7-yl)thiourea has a wide range of potential applications in scientific research and laboratory experiments. Some potential future directions for the use of N-(1H-indazol-7-yl)thiourea include its use as a drug delivery vehicle, its use as a fluorescent probe for studying enzyme activity, and its use as an inhibitor of enzyme activity. Additionally, N-(1H-indazol-7-yl)thiourea may be useful for the synthesis of new compounds, the modulation of gene expression, and the study of cellular processes. Finally, N-(1H-indazol-7-yl)thiourea may be useful for the development of new drugs and therapies for the treatment of diseases.
Métodos De Síntesis
N-(1H-indazol-7-yl)thiourea can be synthesized using a variety of methods. The most common method is the reaction of indazole and thiourea in the presence of an acid catalyst. This reaction produces N-(1H-indazol-7-yl)thiourea in high yields and is relatively straightforward to perform. Other methods of synthesis include the reaction of indazole and thiourea in the presence of a base catalyst, the reaction of indazole and thiourea in the presence of a metal catalyst, and the reaction of indazole and thiourea in the presence of an organometallic catalyst.
Aplicaciones Científicas De Investigación
N-(1H-indazol-7-yl)thiourea has a variety of applications in scientific research and laboratory experiments. It is often used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination complexes. N-(1H-indazol-7-yl)thiourea has also been used in the synthesis of various organic compounds and as a fluorescent probe for studying enzyme activity. Additionally, N-(1H-indazol-7-yl)thiourea has been used as an inhibitor of enzyme activity and as a modulator of gene expression.
Propiedades
IUPAC Name |
1H-indazol-7-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8(13)11-6-3-1-2-5-4-10-12-7(5)6/h1-4H,(H,10,12)(H3,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXLTGRPKGRTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=S)N)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-7-yl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride](/img/structure/B2646239.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2646242.png)

![Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2646244.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2646247.png)
![N-[(2S)-1-(1,2,5-dithiazepan-5-yl)-3-methyl-1-oxobutan-2-yl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2646248.png)

![[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2646252.png)
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2646253.png)

![(E)-2-cyano-3-[(3E)-2-morpholin-4-yl-3-[(3-nitrophenyl)methylidene]cyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646256.png)
![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646257.png)